

Reactivity profile of 4-Methoxy-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 4-Methoxy-3-(trifluoromethyl)aniline

Cat. No.: B1361164

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An In-Depth Technical Guide to the Reactivity Profile of **4-Methoxy-3-(trifluoromethyl)aniline**

Introduction: Unveiling a Key Synthetic Building Block

4-Methoxy-3-(trifluoromethyl)aniline, a substituted aniline carrying both a strongly electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, presents a fascinating case study in chemical reactivity. This unique electronic arrangement makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules.^[1] Its applications span the development of advanced agrochemicals, such as pesticides, and the synthesis of active pharmaceutical ingredients (APIs) with potential antitumor and antiviral properties.^{[1][2][3]} This guide provides an in-depth exploration of its synthesis, electronic properties, and characteristic reactions, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

4-Methoxy-3-(trifluoromethyl)aniline is typically a pale pink powder or crystalline solid at room temperature.^[1] The molecule's structure has been characterized by X-ray crystallography, revealing an orthorhombic crystal system.^{[2][3]} The interplay of its functional groups leads to intermolecular hydrogen bonding (N—H \cdots F, N—H \cdots N, and C—H \cdots F), which stabilizes its crystal structure.^{[2][3]}

Property	Value	Reference
CAS Number	393-15-7	[1]
Chemical Formula	C ₈ H ₈ F ₃ NO	[1]
Molecular Weight	191.15 g/mol	[1]
Appearance	Pale pink powder/crystals	[1]
Melting Point	58 °C – 60 °C	[1]
Synonyms	3-(Trifluoromethyl)-p-anisidine, 4-Amino-2-(trifluoromethyl)anisole, 5-Amino-2-methoxybenzotrifluoride	[1]

The Electronic Tug-of-War: Understanding Reactivity

The reactivity of the aromatic ring in **4-Methoxy-3-(trifluoromethyl)aniline** is governed by a delicate balance between the electronic effects of its three substituents: the amino (-NH₂), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups.

- **Amino Group (-NH₂):** A powerful activating group that donates electron density to the ring through resonance (+M effect). It strongly directs incoming electrophiles to the ortho and para positions.[4]
- **Methoxy Group (-OCH₃):** Also an activating, ortho, para-directing group due to its +M effect, though less potent than the amino group.
- **Trifluoromethyl Group (-CF₃):** A very strong deactivating group that withdraws electron density from the ring purely through a negative inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.

The combined influence of these groups makes the positions ortho to the strongly activating amino group (positions 2 and 6) the most electron-rich and therefore the most susceptible to

electrophilic attack. The methoxy group at position 4 further enhances the nucleophilicity of the ring, while the trifluoromethyl group at position 3 significantly reduces the electron density at the adjacent carbons.

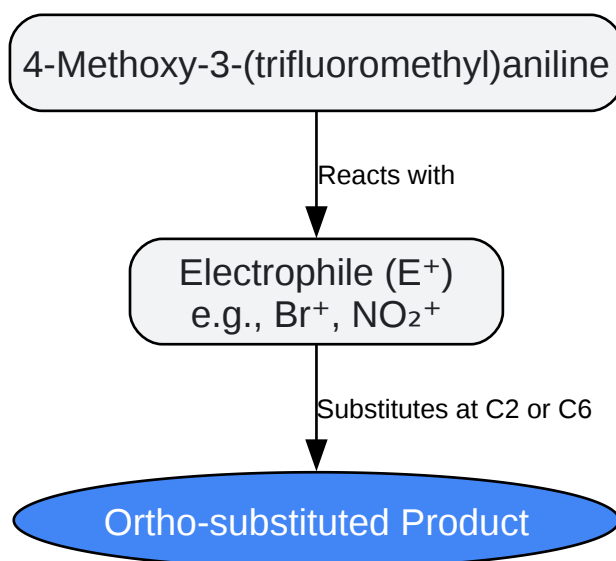
Caption: Dominant electronic effects influencing reactivity.

Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline

Two primary synthetic routes are commonly employed to produce this key intermediate. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: Reduction of a Nitroarene Precursor

This is a classic and high-yielding approach involving the catalytic hydrogenation of 2-methoxy-5-nitrobenzotrifluoride. The nitro group is selectively reduced to the primary amine without affecting the other functional groups.



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